molecular formula C3H3ClO2 B1581750 2-Oxopropanoyl chloride CAS No. 5704-66-5

2-Oxopropanoyl chloride

Cat. No.: B1581750
CAS No.: 5704-66-5
M. Wt: 106.51 g/mol
InChI Key: AUUTXOKCFQTKPL-UHFFFAOYSA-N
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Description

2-Oxopropanoyl chloride (CAS 5704-66-5), also widely known as pyruvoyl chloride, is a highly reactive α-keto acid chloride with the molecular formula C3H3ClO2 and a molecular weight of 106.51 g/mol . This compound is a versatile and valuable synthon in organic and medicinal chemistry, primarily serving as a key building block for the introduction of a 2-oxopropanoyl functional group. Its high reactivity stems from the acyl chloride moiety, which readily undergoes nucleophilic acyl substitution with a variety of substrates, including amines and alcohols . A primary application of this compound is in the synthesis of novel bioactive compounds. It is instrumental in creating complex molecular architectures, such as biaryl amide derivatives investigated for their antiviral properties . Furthermore, its role in constructing hybrid molecules is exemplified in the synthesis of compounds like 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, which combines a profen moiety with a coumarin scaffold via an amide bond . The compound can be prepared from pyruvic acid using reagents like α,α-dichloromethyl methyl ether, a method that avoids the shortcomings of traditional reagents like phosphorus halides . Handling this compound requires careful attention to safety. It is classified under GHS Hazard Statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . To maintain stability and prevent decomposition, it must be stored under an inert atmosphere in a freezer, ideally at temperatures below -20°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxopropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClO2/c1-2(5)3(4)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUTXOKCFQTKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334733
Record name 2-oxopropanoyl chloride
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Molecular Weight

106.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5704-66-5
Record name 2-oxopropanoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxopropanoyl chloride
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Advanced Synthetic Methodologies for 2 Oxopropanoyl Chloride

Established Laboratory Syntheses

The synthesis of 2-oxopropanoyl chloride is challenging compared to simpler acyl chlorides because of the presence of the adjacent ketone functionality. orgsyn.org Many conventional chlorinating agents that are effective for standard carboxylic acids prove to be unsatisfactory for α-keto acids like pyruvic acid. orgsyn.org

Synthesis via Chlorination of Pyruvic Acid Derivatives

The direct conversion of pyruvic acid or its derivatives into this compound is the most common approach. This typically involves the use of specific chlorinating agents that are compatible with the α-keto group.

Reaction with Oxalyl Chloride in the Presence of Catalysts (e.g., Dimethylformamide)

The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a standard method for converting carboxylic acids to acyl chlorides. commonorganicchemistry.com The mechanism involves the initial reaction of the catalyst (DMF) with oxalyl chloride to form a highly reactive Vilsmeier-type intermediate, which then efficiently carries out the chlorination of the carboxylic acid. chemicalforums.com While this method is widely applicable, its success with pyruvic acid has been limited, often resulting in low yields of the desired this compound. orgsyn.org The reaction is typically performed in an inert solvent like dichloromethane (B109758) at room temperature. commonorganicchemistry.com Despite its potential for low efficiency in this specific case, it remains a method of interest due to the mild reaction conditions and the commercial availability of the reagents. researchgate.netcore.ac.uk

Reaction with α,α-Dichloromethyl Methyl Ether

A more reliable and higher-yielding method for the synthesis of this compound from pyruvic acid is the use of α,α-dichloromethyl methyl ether. orgsyn.orgresearchgate.net This reagent has been identified as the reagent of choice for preparing pyruvoyl chloride and other α-keto acid chlorides. orgsyn.orgresearchgate.net The reaction proceeds by slowly adding α,α-dichloromethyl methyl ether to freshly distilled pyruvic acid at room temperature. orgsyn.org An intermediate, chloromethoxymethyl pyruvate (B1213749), is formed, which then decomposes upon gentle heating to yield this compound and methyl formate. orgsyn.orgfigshare.com This procedure is considered simple, economical, and has been successfully applied to the synthesis of various other α-keto acid chlorides. orgsyn.orgmdpi.comnih.gov

Table 1: Reaction Parameters for Synthesis via α,α-Dichloromethyl Methyl Ether orgsyn.org

ParameterValue/Condition
Reactants Pyruvic acid, α,α-Dichloromethyl methyl ether
Molar Ratio 1:1 (Pyruvic acid : Dichloromethyl methyl ether)
Addition Temperature Room Temperature (over 30 min)
Reaction Temperature 50°C
Reaction Time 30 minutes
Byproducts Hydrogen chloride, Methyl formate

Derivatization of Related Precursors (e.g., Pyruvic Acid)

The direct derivatization of pyruvic acid presents unique challenges. Most conventional reagents used for synthesizing acid chlorides from carboxylic acids are unsatisfactory for α-keto acids. orgsyn.org For instance, the reaction of pyruvic acid with phosphorus halides, such as phosphorus pentachloride or phosphorus trichloride, does not yield pyruvoyl chloride. orgsyn.org Similarly, using phosgene (B1210022) or oxalyl chloride typically affords the desired acid chloride in low yields. orgsyn.org A more successful, albeit indirect, approach involves the preparation of trimethylsilyl (B98337) pyruvate, which can then be reacted with oxalyl chloride to produce pyruvoyl chloride. orgsyn.org However, the use of α,α-dichloromethyl methyl ether remains the most direct and efficient method reported for this conversion. orgsyn.org

Table 2: Comparison of Chlorinating Agents for Pyruvic Acid

Chlorinating AgentReported EffectivenessReference
Phosphorus HalidesDoes not give the desired product orgsyn.org
PhosgeneLow yield orgsyn.org
Oxalyl ChlorideLow yield orgsyn.org
α,α-Dichloromethyl Methyl EtherReagent of choice; good yield orgsyn.org

Optimization of Reaction Conditions and Isolation Procedures

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. When using the α,α-dichloromethyl methyl ether method, the slow, controlled addition of the chlorinating agent to pyruvic acid is important to manage the initial exothermic reaction and the evolution of hydrogen chloride gas. orgsyn.org Heating the mixture to around 50°C for a short period (e.g., 30 minutes) ensures the complete decomposition of the chloromethoxymethyl pyruvate intermediate to the final product. orgsyn.org

Isolation of this compound requires careful fractional distillation under reduced pressure due to its volatility and reactivity. orgsyn.org The procedure involves collecting different fractions at specific temperatures and pressures to separate the product from unreacted starting materials and the byproduct, methyl formate. orgsyn.org For instance, a fraction boiling at 35–40°C (120 mm) will contain the majority of the pyruvoyl chloride. orgsyn.org Anhydrous conditions must be maintained throughout the synthesis and purification process to prevent hydrolysis of the acyl chloride back to pyruvic acid. For some applications, such as simple esterifications, the crude reaction mixture can be used without distillation, provided the byproduct hydrogen chloride is neutralized with a suitable base. orgsyn.org The purified product can be stored at low temperatures (-20°C) either as a pure liquid in a sealed tube or in a solution with an inert solvent like carbon tetrachloride. orgsyn.org

Green Chemistry Approaches to Pyruvoyl Chloride Synthesis (e.g., Solvent-free or Catalytic Methods)

The development of environmentally benign synthetic routes for key chemical intermediates is a central goal of green chemistry. In the context of this compound (pyruvoyl chloride), research has moved towards catalytic methods and the use of greener solvents to mitigate the drawbacks of conventional procedures. Traditional syntheses often rely on reagents like phosphorus halides, phosgene, or oxalyl chloride, which can result in low yields. orgsyn.org A more common and economical method involves the reaction of pyruvic acid with α,α-dichloromethyl methyl ether, but this still involves hazardous reagents. orgsyn.orgmdpi.comnih.gov In contrast, modern approaches prioritize higher efficiency, reduced waste, and the use of less hazardous substances.

Recent advancements have focused on catalytic systems to improve the synthesis of pyruvoyl chloride and its derivatives. One notable method involves the transformation of pyruvic acid into its corresponding acid chloride using the Vilsmeier-Haack reagent, which is formed from oxalyl chloride and catalytic amounts of N,N-dimethylformamide (DMF). nih.govuni-kiel.de This approach has been reported to provide higher yields and fewer side products that are difficult to remove compared to other literature procedures. nih.govuni-kiel.de The acid chloride produced via this catalytic method can then be used directly in subsequent reactions, such as the palladium-catalyzed synthesis of vinyl esters. nih.govuni-kiel.de

Another significant green chemistry approach involves utilizing water as a reaction solvent. A patented method highlights an environmentally friendly process for synthesizing N(2)-L-alanyl-L-glutamine where the condensation reaction between pyruvoyl chloride and L-glutaminate is conducted in water. google.com The reaction proceeds by adding pyruvoyl chloride to an aqueous solution of L-glutaminate at 0°C while maintaining a pH of about 10 with sodium hydroxide (B78521). google.com This use of water as the primary solvent, which is recyclable, represents a substantial improvement in the environmental profile of processes involving pyruvoyl chloride. google.com

Some research also points toward the use of pyruvoyl chloride in neat (solvent-free) conditions for subsequent reactions, which aligns with green chemistry principles by eliminating solvent waste entirely. rsc.orgrsc.org

The following table summarizes and compares these different synthetic strategies.

Comparison of Synthetic Methods for this compound and Its Derivatives

Synthetic ApproachStarting MaterialsReagents/CatalystsSolventKey Features
Conventional Method Pyruvic acidα,α-Dichloromethyl methyl etherNone (neat)Simple and economical procedure. orgsyn.org
Catalytic Vilsmeier-Haack Pyruvic acidOxalyl chloride, cat. N,N-dimethylformamide (DMF)DichloromethaneHigher yield and purity of the resulting acid chloride. nih.govuni-kiel.de
Aqueous Condensation Pyruvoyl chloride, L-glutaminateSodium hydroxide (for pH control)WaterEnvironmentally friendly process using a benign and recyclable solvent. google.com

Elucidating the Reactivity and Reaction Mechanisms of 2 Oxopropanoyl Chloride

Nucleophilic Acyl Substitution Reactions of 2-Oxopropanoyl Chloride

This compound, also known as pyruvoyl chloride, is a reactive acyl chloride that readily undergoes nucleophilic acyl substitution reactions. The presence of the electron-withdrawing carbonyl group adjacent to the acyl chloride functionality enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

Reactivity with Oxygen-Centered Nucleophiles (e.g., Alcohols to form Esters)chemguide.co.ukchemistrysteps.com

This compound reacts with alcohols to form the corresponding 2-oxopropanoate esters. This reaction is a classic example of nucleophilic acyl substitution, where the alkoxy group (-OR) from the alcohol replaces the chloride ion of the acyl chloride. The reaction is typically rapid and exothermic. libretexts.orgchemguide.co.uk To facilitate the reaction and neutralize the hydrogen chloride byproduct, a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is often added. chemistrysteps.com

The general reaction is as follows: CH₃COCOCl + R-OH → CH₃COCOOR + HCl

The esterification of this compound with an alcohol proceeds through a well-established two-step addition-elimination mechanism. chemguide.co.uklibretexts.org

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate, where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge. libretexts.org

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated. A subsequent deprotonation of the oxonium ion by a base (such as another alcohol molecule, pyridine, or triethylamine) yields the final ester product and the corresponding protonated base. libretexts.orglibretexts.org

A visual representation of the general mechanism is provided below:

Figure 1: General Mechanism of Esterification of an Acyl Chloride

When this compound reacts with a chiral alcohol, the formation of diastereomeric esters can occur. The stereochemical outcome of the reaction can be influenced by several factors, including the nature of the chiral auxiliary, the reaction conditions, and the presence of a base. bibliotekanauki.pl For instance, in the amine-induced reaction of chiral alcohols with racemic α-substituted acyl chlorides, diastereoselective ester formation has been observed. bibliotekanauki.pl This suggests that the transition state energies for the formation of the two diastereomers are different, leading to a preference for one over the other. The use of a chiral amine base can further enhance this diastereoselectivity through kinetic resolution of the racemic acyl chloride or by influencing the stereochemistry of the tetrahedral intermediate. bibliotekanauki.pl

Table 1: Factors Influencing Stereoselectivity in Ester Formation

Factor Description Potential Impact on Stereoselectivity
Chiral Alcohol The inherent stereochemistry of the alcohol nucleophile. Can lead to the formation of diastereomeric esters with varying ratios.
Chiral Base A non-nucleophilic chiral amine used to scavenge HCl. Can induce diastereoselectivity through kinetic resolution or by influencing the transition state.
Reaction Temperature The temperature at which the reaction is carried out. Lower temperatures generally lead to higher diastereoselectivity.
Solvent The polarity and nature of the solvent. Can influence the stability of the diastereomeric transition states.

Reactivity with Nitrogen-Centered Nucleophiles (e.g., Amines to form Amides)fishersci.ityoutube.com

Similar to its reaction with alcohols, this compound reacts vigorously with primary and secondary amines to produce the corresponding N-substituted 2-oxopropanamides. chemguide.co.uklibretexts.org Due to the high reactivity of the acyl chloride, these reactions are often carried out at low temperatures to control the reaction rate. An excess of the amine is typically used, with one equivalent acting as the nucleophile and a second equivalent serving as a base to neutralize the liberated hydrogen chloride. libretexts.org

The general reaction is as follows: CH₃COCOCl + 2 RNH₂ → CH₃COCONHR + RNH₃⁺Cl⁻

The mechanism for the formation of amides from this compound and amines is analogous to that of esterification, following a nucleophilic addition-elimination pathway. youtube.com

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the this compound, resulting in the formation of a tetrahedral intermediate. chemguide.co.uk

Elimination: The intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion. A proton is then transferred from the nitrogen atom to a base (typically a second molecule of the amine), yielding the stable amide product and an ammonium (B1175870) chloride salt. chemguide.co.uk

In the context of synthesizing analogues of DEOPA (N,N-diethyl-2-oxopropanamide), the reaction would involve the nucleophilic attack of diethylamine (B46881) on this compound.

In molecules containing multiple amine groups or other nucleophilic functional groups (such as hydroxyl groups), the selective acylation of one amine group over another can be a synthetic challenge. The high reactivity of this compound can lead to multiple acylations. However, selectivity can often be achieved by controlling the reaction conditions, such as temperature, stoichiometry of the acylating agent, and the use of protecting groups. researchgate.net The relative nucleophilicity of the different amine groups also plays a crucial role; primary amines are generally more reactive than secondary amines due to steric hindrance. organic-chemistry.org Furthermore, in the presence of both amino and hydroxyl groups, the more nucleophilic amine group will typically react preferentially with the acyl chloride. nih.gov

Table 2: Strategies for Selective Acylation of Polyamines

Strategy Description
Stoichiometric Control Using a limited amount of this compound to favor mono-acylation.
Low Temperature Running the reaction at reduced temperatures to slow down the reaction rate and enhance selectivity.
Protecting Groups Temporarily blocking more reactive amine groups to direct acylation to a specific site.
pH Control Adjusting the pH to protonate certain amine groups, thereby reducing their nucleophilicity.

Intramolecular Cyclization Pathways Initiated by the Acyl Chloride Moiety

While specific examples of intramolecular cyclization involving derivatives of this compound are not extensively documented in the surveyed literature, the principles of such reactions are well-established. Intramolecular reactions occur when a nucleophile and an electrophile are part of the same molecule, leading to the formation of a ring. masterorganicchemistry.com The acyl chloride group is a potent electrophile for initiating such cyclizations.

A hypothetical substrate for such a reaction would be a molecule containing a this compound unit tethered by a suitable chain to a nucleophilic group, such as an aromatic ring. If the chain length allows for a sterically favorable arrangement (typically leading to 5- or 6-membered rings), an intramolecular Friedel-Crafts acylation could occur. masterorganicchemistry.comnih.gov In this process, the aromatic ring acts as the nucleophile, attacking the highly electrophilic acyl chloride carbon, which is activated by a Lewis acid catalyst (e.g., AlCl₃). organic-chemistry.orgyoutube.com This would result in the formation of a cyclic α-diketone fused to the aromatic ring. The success of such cyclizations often favors the formation of six-membered rings over five- or seven-membered ones. masterorganicchemistry.com The synthesis of various N-heterocycles can also be achieved through cyclization reactions. rsc.orgnih.govnih.gov

Interplay of the Keto and Acyl Chloride Functional Groups in Reactivity

The reactivity of this compound is dominated by the presence of two distinct carbonyl functional groups: a ketone and an acyl chloride. The electrophilicity of the carbonyl carbon atom in these groups is significantly different, which governs the molecule's reaction pathways.

The carbonyl carbon of the acyl chloride is substantially more electrophilic than the ketone carbonyl carbon. reddit.comstackexchange.com This heightened reactivity is due to two primary electronic factors:

Inductive Effect: The highly electronegative chlorine atom strongly withdraws electron density from the attached carbonyl carbon, increasing its partial positive charge and making it a more attractive target for nucleophiles.

Leaving Group Ability: The chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl). libretexts.org This facilitates nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate that readily collapses by expelling the chloride ion. stackexchange.com

In contrast, the ketone carbonyl is less electrophilic. It is attached to two carbon atoms (a methyl group and the acyl chloride carbonyl), which are less electron-withdrawing than chlorine. Furthermore, in a potential nucleophilic addition reaction at the ketone, there is no inherent leaving group to be expelled.

Consequently, nucleophiles will almost invariably react preferentially at the acyl chloride position. This makes this compound an effective "pyruvoylating" agent, selectively transferring the 2-oxopropanoyl group to a nucleophile via a substitution reaction at the acyl chloride carbon, while the ketone moiety remains intact.

Table 2: Comparison of Functional Group Reactivity in this compound
FeatureAcyl Chloride CarbonylKeto Carbonyl
Electrophilicity Very HighModerate
Key Electronic Influence Strong -I effect of ChlorineWeaker inductive effects of Carbon
Leaving Group Excellent (Cl⁻)None (requires C-C bond cleavage)
Primary Reaction Type Nucleophilic Acyl SubstitutionNucleophilic Addition
Relative Reactivity Rank Highest among common carbonyls stackexchange.comLess reactive than aldehydes, more than esters studentdoctor.net

Decarboxylation Reactions of this compound and its Derivatives

While the term decarboxylation refers to the loss of carbon dioxide from a carboxylic acid, the analogous reaction for an acyl chloride is decarbonylation—the loss of carbon monoxide (CO). α-Keto acid chlorides can be susceptible to thermal or free-radical induced decarbonylation. acs.org

Although this compound is stable enough to be isolated and stored at low temperatures (-20°C), its thermal stability at higher temperatures is limited. orgsyn.org The reaction of carbamoylsilanes with oxalyl chloride, a related 1,2-dicarbonyl compound, is noted to be accompanied by decarbonylation. organic-chemistry.org Research into the thermal and free-radical reactions of pyruvoyl chloride indicates that it can undergo decarbonylation. acs.org This process would involve the cleavage of the C-C bond between the two carbonyl groups, leading to the formation of an acetyl radical and carbon monoxide, with the acetyl radical subsequently reacting to form products like acetyl chloride.

Furthermore, α-keto acids, the precursors to α-keto acyl chlorides, are themselves known to be versatile acylating agents through decarboxylation, where they lose CO₂ to generate an acyl radical intermediate. princeton.eduacs.orgresearchgate.net This highlights the inherent lability of the bond between the carboxyl/acyl group and the adjacent keto group in these systems.

Strategic Applications in Complex Organic Synthesis

Construction of Diverse Heterocyclic Systems

The unique chemical architecture of 2-oxopropanoyl chloride allows for its participation in a variety of cyclization reactions, leading to the formation of both nitrogen and oxygen-containing heterocyclic rings. These reactions are fundamental to the synthesis of numerous compounds with significant biological and pharmaceutical properties.

The reactivity of this compound with various nitrogen-containing nucleophiles is a cornerstone of its application in heterocyclic synthesis. This reactivity allows for the construction of a wide array of nitrogen-containing ring systems, from simple five-membered rings to more complex fused structures.

The dual reactivity of this compound is particularly advantageous in the synthesis of polyfunctionalized heterocycles such as imidazoles, pyrazoles, thiazoles, triazoles, pyridines, and thiadiazines.

Imidazoles: The synthesis of imidazole (B134444) derivatives can be achieved through various methodologies. While direct reactions involving this compound are not extensively documented, its structural motifs are present in precursors for imidazole synthesis. For instance, the condensation of α-halo ketones with amidines is a widely used method for preparing 2,4-disubstituted imidazoles. orgsyn.org Theoretically, this compound could be used to acylate an amine to form an amide, which could then be converted to a thioamide and subsequently cyclized to form a thiazole (B1198619) ring.

Pyrazoles: Pyrazoles are typically synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazines. organic-chemistry.org While direct application of this compound is not a common method, it can be a precursor for the synthesis of 1,3-diketones which are then converted to pyrazoles upon the addition of hydrazine. organic-chemistry.org

Thiazoles: Thiazole derivatives are of significant interest in medicinal chemistry. nih.gov The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, is a classic method. While not a direct starting material, this compound could be envisioned as a precursor to elaborate α-haloketones or thioamides required for such syntheses.

Triazoles: The synthesis of 1,2,4-triazoles can be achieved from various precursors, including the acylation of C-glucosyl toluene (B28343) sulfonyl hydrazone with aromatic acid chlorides. nih.govfrontiersin.org This suggests a potential pathway where this compound could be employed as the acylating agent to introduce the oxopropanoyl moiety, leading to the formation of substituted triazoles. google.com

Pyridines: The synthesis of pyridines often involves the condensation of carbonyl compounds. baranlab.orgorganic-chemistry.org For example, the Hantzsch dihydropyridine (B1217469) synthesis utilizes β-ketoesters, ammonia, and an aldehyde. While not a direct component in this classical synthesis, the reactive nature of this compound could allow for its incorporation into novel synthetic routes for substituted pyridines.

Thiadiazines: The synthesis of thiadiazine derivatives has not been explicitly detailed using this compound in the reviewed literature. However, the general reactivity of acyl chlorides suggests potential applications in the acylation of sulfur- and nitrogen-containing precursors to form the thiadiazine ring.

HeterocycleGeneral Synthetic PrecursorsPotential Role of this compound
Imidazoles α-Halo ketones, AmidinesPrecursor to α-halo ketones
Pyrazoles 1,3-Dicarbonyl compounds, HydrazinesPrecursor to 1,3-diketones
Thiazoles α-Halo ketones, ThioamidesPrecursor to α-halo ketones or thioamides
Triazoles Hydrazines, FormamideAcylating agent for hydrazone derivatives
Pyridines β-Ketoesters, Aldehydes, AmmoniaBuilding block in novel synthetic routes
Thiadiazines Sulfur and nitrogen-containing precursorsAcylating agent

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds with a range of biological activities. Their synthesis often involves the construction of the pyrimidine (B1678525) ring onto a pre-formed thiophene (B33073) ring. nih.govijacskros.comscielo.brrsc.org A common synthetic route involves the use of 2-aminothiophene-3-carboxylate derivatives which are then cyclized. ijacskros.com While the direct use of this compound in the synthesis of thieno[2,3-d]pyrimidin-4-one analogues is not prominently described, its chemical reactivity suggests it could be used to acylate the 2-amino group of the thiophene precursor. The resulting amide could then undergo cyclization to form the pyrimidinone ring.

Imidazolidine-2,4-diones, also known as hydantoins, are an important class of heterocyclic compounds with various pharmaceutical applications. The synthesis of N-3 and C-5 substituted imidazolidines has been a subject of interest. nih.gov While direct synthesis using this compound is not the standard method, it can be a key reagent in the synthesis of specific derivatives. For instance, the synthesis of 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione could theoretically involve the acylation of 5,5-diphenylimidazolidine-2,4-dione with a derivative of 3-(4-aminophenyl)-3-oxopropanoic acid, which itself could be prepared using precursors related to this compound. However, established syntheses often proceed through different intermediates. researchgate.netmdpi.com

Oxindole (B195798) and indole (B1671886) scaffolds are prevalent in a vast number of natural products and pharmacologically active compounds. nih.govnih.govnih.govorganic-chemistry.org The synthesis of these scaffolds often involves cyclization reactions of appropriately substituted aniline (B41778) derivatives. While this compound is not a common reagent in classical indole syntheses like the Fischer or Bischler-Möhlau methods, its electrophilic nature could be exploited in novel strategies. For example, it could potentially react with anilines to form α-ketoanilides, which might then be cyclized to form oxindole or indole derivatives under specific reaction conditions.

Synthesis of Nitrogen-Containing Heterocycles

Role in the Synthesis of Pterin (B48896) Analogues and Related Biologically Relevant Structures (e.g., Tetrahydrobiopterin (B1682763) Precursors)

The pyruvoyl group is a key structural element in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthase. A critical intermediate in the biosynthetic pathway of BH4 is 6-pyruvoyltetrahydropterin (PPH4). nih.gov The conversion of PPH4 to BH4 is catalyzed by members of the aldo-keto reductase (AKR) family, highlighting the biological importance of the pyruvoyl-substituted pterin scaffold. nih.gov

While the biological significance of 6-pyruvoyltetrahydropterin is well-established, the use of this compound as a direct synthetic precursor for introducing the pyruvoyl side chain onto a pterin ring system in laboratory synthesis is not extensively detailed in readily available literature. Conceptually, this compound could serve as a C3 building block in the construction of pterin analogues through condensation reactions with appropriate pyrimidine derivatives. However, specific protocols detailing this strategic application are not prominently reported. The synthesis of pteridines often involves multi-step sequences, and while acyl chlorides are used, the specific application of this compound for this purpose remains a specialized area.

Utilization in the Synthesis of Complex Intermediates for Material Science

The dual reactivity of this compound makes it a valuable reagent for synthesizing complex intermediates used in material science, particularly for creating ligands for metal complexes and specialized dicarbonyl compounds.

The acid chloride functionality of this compound reacts readily with nucleophiles, such as secondary amines, to form amides. This reaction provides a straightforward route to α-keto amides, which are important dicarbonyl intermediates. The synthesis of 1-(morpholin-4-yl)propane-1,2-dione (B1642094) can be achieved by the acylation of morpholine (B109124) with this compound.

This reaction is analogous to the well-established synthesis of other N-acyl morpholine derivatives, such as the reaction between morpholine and chloroacetyl chloride. jocpr.comresearchgate.net The nucleophilic nitrogen of the morpholine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and elimination of hydrogen chloride, which is typically scavenged by a base.

Table 1: Synthesis of 1-(morpholin-4-yl)propane-1,2-dione

Reactant 1 Reactant 2 Expected Product Reaction Type

Thiosemicarbazones are a class of ligands known for their strong chelating ability with a wide range of metal ions, making them valuable in coordination chemistry and material science. researchgate.net The synthesis of thiosemicarbazones typically involves the condensation reaction between a carbonyl compound (an aldehyde or ketone) and thiosemicarbazide (B42300). ntu.edu.twnih.govmdpi.com

This compound offers two potential pathways for the synthesis of thiosemicarbazone ligands due to its two electrophilic centers:

Reaction at the Acid Chloride: this compound can react with thiosemicarbazide at the acid chloride position to form an acylthiosemicarbazide. This intermediate could then potentially undergo further reactions or cyclization. The synthesis of 1,4-disubstituted thiosemicarbazides from acid chlorides and thiosemicarbazide is a known transformation. researchgate.net

Reaction at the Ketone: A more direct route to a thiosemicarbazone ligand involves a two-step process. First, this compound is reacted with another molecule (as in the synthesis of 1-(morpholin-4-yl)propane-1,2-dione) to cap the highly reactive acid chloride. The resulting α-keto amide, which contains a ketone group, can then be condensed with thiosemicarbazide to form the final thiosemicarbazone ligand. This approach allows for the selective formation of the thiosemicarbazone moiety at the C2 position.

Regio- and Stereoselective Synthetic Approaches Employing this compound

The presence of two distinct and reactive carbonyl groups—an acid chloride and a ketone—in this compound presents opportunities for regio- and stereoselective reactions. Regioselectivity refers to the preferential reaction at one functional group over another. nih.gov In the case of this compound, a nucleophile could selectively attack either the more electrophilic acid chloride carbonyl or the ketone carbonyl.

Regioselectivity: Generally, acid chlorides are significantly more reactive towards nucleophiles than ketones. Therefore, reactions with most nucleophiles under standard conditions are expected to occur selectively at the acid chloride position. Achieving selective reaction at the ketone requires either the protection of the acid chloride group or the use of specific reagents or catalysts that favor addition to the ketone. For example, certain organometallic reagents or reactions under specific temperature conditions might favor one site over the other.

Stereoselectivity: If the reaction at the ketone carbonyl generates a new chiral center, the potential for stereoselectivity arises. This would typically require the presence of a chiral auxiliary on the nucleophile, a chiral catalyst, or a subsequent stereoselective reduction of the ketone.

Despite the potential for such selective transformations, detailed research findings and specific examples of regio- and stereoselective synthetic approaches employing this compound are not widely documented in general chemical literature. While the principles of selectivity are fundamental to organic chemistry, their specific application to this particular bifunctional reagent requires further investigation from specialized studies.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy probes the quantized vibrational states of a molecule. For 2-oxopropanoyl chloride, Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for identifying its characteristic functional groups, specifically the adjacent carbonyl and acyl chloride moieties.

The infrared spectrum of this compound is dominated by the stretching vibrations of its two carbonyl groups (the ketone and the acyl chloride) and the carbon-chlorine bond of the acyl chloride. Experimental data from a liquid film IR spectrum shows a prominent, strong, and broad absorption band at approximately 1770 cm⁻¹. orgsyn.org This band represents the overlapping symmetric and asymmetric stretching vibrations of the two adjacent C=O groups.

The high frequency of this absorption is characteristic of acyl chlorides. The electronegative chlorine atom induces a strong positive polarity on the carbonyl carbon, strengthening the C=O double bond and shifting its stretching frequency to a higher wavenumber compared to ketones (typically 1715 cm⁻¹) or aldehydes (typically 1730 cm⁻¹). In this compound, this effect is combined with the presence of the adjacent ketone group. The two carbonyl groups are electronically coupled, which typically results in two distinct stretching frequencies: a higher-frequency asymmetric stretch and a lower-frequency symmetric stretch. However, in the reported spectrum, these are observed as a single broad band, suggesting the two modes are very close in energy. orgsyn.org

Other significant absorptions include a medium intensity peak at 1415 cm⁻¹, a strong peak at 1355 cm⁻¹, and strong bands at 1195 cm⁻¹, 1005 cm⁻¹, and 875 cm⁻¹. orgsyn.org The C-Cl stretching vibration of acyl chlorides is typically found in the range of 800-600 cm⁻¹, though a specific assignment for this bond in the available spectra has not been detailed.

Vibrational Spectroscopy Data for this compound
TechniqueFrequency (cm⁻¹)IntensityAssignmentReference
FTIR (Liquid Film)1770Strong, BroadC=O Stretching (Acyl Chloride and Ketone) orgsyn.org
FTIR (Liquid Film)1415Medium-CH₃ Asymmetric Bending orgsyn.org
FTIR (Liquid Film)1355Strong-CH₃ Symmetric Bending orgsyn.org
FTIR (Liquid Film)1195StrongC-C Stretch / CH₃ Rocking orgsyn.org
FTIR (Liquid Film)1005StrongC-C Stretch / CH₃ Rocking orgsyn.org
FTIR (Liquid Film)875StrongC-C Stretch / C-Cl Stretch region orgsyn.org

There are no specific conformational or tautomerism studies of this compound reported in the literature using IR spectroscopy. As a small and relatively rigid molecule, this compound is not expected to have significant rotational conformers. The primary conformational freedom would be the rotation around the C-C single bond between the two carbonyl groups. Computational studies could, in principle, determine the most stable dihedral angle and predict any subtle shifts in vibrational frequencies between different conformations, but such studies have not been published.

The potential for keto-enol tautomerism exists, where a proton could migrate from the methyl group to form an enol isomer (1-chloro-1-hydroxy-2-oxopropene). This would result in a dramatic change in the IR spectrum, with the appearance of a broad O-H stretching band (around 3300 cm⁻¹) and a C=C stretching band (around 1650 cm⁻¹), along with the disappearance of one of the C=O bands. The available experimental IR data shows no evidence of an O-H stretch, indicating that under standard conditions, the compound exists predominantly or exclusively in the keto form. orgsyn.org

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for confirming the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is simple, as expected from its structure. It displays a single sharp peak at a chemical shift of δ 2.51 ppm. orgsyn.org This signal corresponds to the three equivalent protons of the methyl group (CH₃). The singlet nature of the peak indicates that there are no adjacent protons to couple with, which is consistent with the methyl group being attached to a quaternary carbonyl carbon. The downfield shift from a typical alkane methyl group (around 0.9 ppm) is due to the deshielding effect of the adjacent ketone carbonyl group.

Experimental ¹³C NMR data for this compound is not available in published literature. However, the chemical shifts can be reliably predicted based on established values for similar functional groups. The molecule contains three distinct carbon environments: the methyl carbon, the ketonic carbonyl carbon, and the acyl chloride carbonyl carbon.

Methyl Carbon (CH₃): This carbon would be expected to resonate in the range of 20-30 ppm. Its proximity to the electron-withdrawing ketone group would shift it downfield compared to a simple alkane.

Ketonic Carbonyl (C=O): Carbonyl carbons in ketones are highly deshielded and typically appear in the 190-220 ppm range.

Acyl Chloride Carbonyl (COCl): The carbonyl carbon of an acyl chloride is also significantly deshielded but generally appears slightly upfield from ketones, typically in the 165-180 ppm range. The high electronegativity of the attached chlorine and oxygen atoms contributes to its downfield shift.

¹H and Predicted ¹³C NMR Data for this compound
NucleusGroupChemical Shift (δ, ppm)MultiplicityNotesReference
¹H-CH₃2.51SingletExperimental value in CDCl₃ orgsyn.org
¹³C-CH₃~25-35Quartet (coupled)Predicted value
¹³C-C(=O)-Cl~165-175SingletPredicted value
¹³CCH₃-C(=O)-~190-200SingletPredicted value

For a simple molecule like this compound, 1D NMR is generally sufficient for unambiguous structural confirmation. However, advanced 2D NMR techniques could be applied hypothetically to verify its connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show no cross-peaks, confirming the absence of any proton-proton couplings. This would support the structure of an isolated methyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would reveal a single cross-peak correlating the proton signal at δ 2.51 ppm with the ¹³C signal of the methyl carbon (~25-35 ppm). This provides definitive evidence of the one-bond C-H connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show a correlation from the methyl protons (δ 2.51 ppm) to the adjacent ketonic carbonyl carbon (~190-200 ppm). This two-bond correlation would be crucial in confirming the CH₃-C=O fragment of the molecule.

While no such studies have been published for this compound, these techniques are standard for the structural elucidation of more complex molecules where 1D spectra are crowded or ambiguous.

NMR spectroscopy is a powerful tool for studying reaction kinetics and mechanisms by monitoring the disappearance of reactants and the appearance of intermediates and products in real-time. While no specific NMR-based mechanistic studies for this compound have been reported, the technique is highly applicable to its characteristic reactions.

As a highly reactive acyl chloride, this compound readily undergoes nucleophilic addition-elimination reactions. For example, in its reaction with an alcohol to form an ester, NMR could be used to:

Monitor Reaction Progress: By taking spectra at various time points, the integration of the methyl singlet of this compound (δ 2.51 ppm) could be seen to decrease, while a new methyl singlet corresponding to the methyl group of the resulting pyruvate (B1213749) ester (e.g., methyl pyruvate) would appear and grow.

Identify Intermediates: In some cases, short-lived tetrahedral intermediates formed during the nucleophilic attack might be detectable, especially using low-temperature NMR techniques, which can slow the reaction rates and increase the lifetime of such species.

By analyzing the rate of change of these signals, detailed kinetic information about the reaction can be extracted, providing insight into the reaction mechanism.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate mass measurement of the parent ion and its fragments.

Accurate Mass Determination

The elemental composition of this compound is C₃H₃ClO₂. Based on this formula, the theoretical monoisotopic mass can be calculated with high precision. This value is crucial for its identification in complex mixtures, distinguishing it from isomers or compounds with the same nominal mass. The computed exact mass of this compound is 105.9821570 Da. nih.gov

Fragmentation Analysis

While comprehensive experimental HRMS fragmentation studies on this compound are not extensively detailed in the public domain, its fragmentation pattern can be predicted based on established principles of mass spectrometry for alpha-keto acyl chlorides. libretexts.org Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion ([C₃H₃ClO₂]⁺˙) is expected to undergo several characteristic fragmentation pathways.

The primary fragmentation processes are anticipated to involve the cleavage of the weakest bonds and the formation of stable fragments. Key predicted fragmentation pathways include:

Loss of Chlorine Radical: Cleavage of the C-Cl bond, which is relatively weak, would result in the formation of the pyruvoyl cation.

Alpha-Cleavage: Fission of the C-C bond between the two carbonyl groups is a highly probable pathway. This can lead to the formation of an acetyl radical and a chloro(oxo)methyl cation, or an acetyl cation and a chloro(oxo)methyl radical.

Decarbonylation: The loss of a neutral carbon monoxide (CO) molecule is a common fragmentation route for carbonyl-containing compounds. This can occur from the molecular ion or subsequent fragment ions.

A study on a related, more complex molecule, N-pyruvoyl-glutamate, identified a prominent fragment ion at m/z 174 resulting from the cleavage of the amide bond, effectively isolating the pyruvoyl moiety's influence on fragmentation. nih.gov This supports the prediction of fragmentation pathways involving the core pyruvoyl structure.

The predicted significant fragments for this compound are summarized in the table below.

Predicted Fragment IonChemical FormulaTheoretical m/zFragmentation Pathway
Pyruvoyl Cation[C₃H₃O₂]⁺71.0133Loss of •Cl from the molecular ion
Acetyl Cation[C₂H₃O]⁺43.0184α-cleavage, loss of •COCl
Chloroformyl Cation[COCl]⁺62.9614α-cleavage, loss of •COCH₃

X-ray Crystallography of Co-crystals and Derived Compounds for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

Despite the power of this technique, a thorough review of scientific literature indicates that no crystal structures of this compound, its co-crystals, or its immediate derivatives have been reported. The absence of crystallographic data is likely attributable to the compound's inherent instability and high reactivity. This compound is a potent acylating agent and is sensitive to moisture, making the process of growing a single crystal suitable for X-ray diffraction analysis exceptionally challenging. orgsyn.org Its tendency to react or decompose under typical crystallization conditions has precluded its structural elucidation in the solid state.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are instrumental in providing a detailed picture of the molecular and electronic properties of 2-Oxopropanoyl chloride. Methodologies such as Density Functional Theory (DFT) and ab initio methods are employed to solve the Schrödinger equation, offering insights into the behavior of the molecule. DFT, in particular, is widely used for its balance of computational cost and accuracy in predicting various molecular properties. researchgate.netnih.gov Ab initio methods, while computationally more demanding, can provide highly accurate benchmark data. nih.gov

Quantum chemical calculations can predict the fundamental electronic structure and a range of molecular properties for this compound. These calculations typically begin with geometry optimization to find the lowest energy structure of the molecule. From this optimized structure, properties such as bond lengths, bond angles, and dihedral angles are determined.

Electronic properties, including the distribution of electron density, molecular orbital energies, and the electrostatic potential, are also calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they provide insights into the molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. For an acyl chloride like this compound, the LUMO is typically localized on the carbonyl carbon of the acyl chloride group, indicating its susceptibility to nucleophilic attack.

Below is an interactive table showing examples of molecular properties for this compound that can be predicted using DFT calculations.

PropertyPredicted Value (Illustrative)Description
C1=O1 Bond Length1.19 ÅThe length of the carbonyl double bond in the acyl chloride group.
C2=O2 Bond Length1.21 ÅThe length of the carbonyl double bond in the ketone group.
C1-C2 Bond Length1.52 ÅThe length of the single bond connecting the two carbonyl carbons.
C1-Cl Bond Length1.79 ÅThe length of the bond between the carbonyl carbon and the chlorine atom.
Dipole Moment3.5 DA measure of the overall polarity of the molecule.
HOMO Energy-8.5 eVEnergy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
LUMO Energy-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
HOMO-LUMO Gap7.3 eVThe energy difference between HOMO and LUMO, related to the molecule's kinetic stability.

Note: The values in this table are illustrative examples of what a DFT calculation might predict and are not based on published experimental or computational data.

Computational methods are crucial for investigating the reactivity of this compound and quantifying the energy barriers of its reactions. By modeling the interaction of the molecule with other reactants, it is possible to map out the potential energy surface of a reaction. This involves locating the transition state—the highest energy point along the reaction coordinate—which connects the reactants and products.

The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A lower activation energy implies a faster reaction rate. For this compound, a key reaction is its hydrolysis or reaction with other nucleophiles. Theoretical calculations can model the approach of a nucleophile to the electrophilic carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the chloride leaving group. These studies can help predict how substituents on a nucleophile might alter the reaction barrier, thereby influencing the reaction rate. researchgate.net

This compound possesses conformational flexibility due to rotation around the C-C single bond connecting the two carbonyl groups. This rotation leads to different spatial arrangements of the atoms, known as conformers. Conformational analysis involves calculating the energy of the molecule as a function of the dihedral angle between the two carbonyl groups. chemistrysteps.com

The results of such an analysis, typically visualized as a potential energy scan, reveal the most stable conformers (energy minima) and the energy barriers to rotation between them (energy maxima). For this compound, the primary conformers would be the syn-periplanar (dihedral angle of 0°) and anti-periplanar (dihedral angle of 180°) forms, where the two C=O bonds are eclipsed or opposite to each other, respectively. Computational studies can predict which conformer is more stable and by how much energy, considering factors like steric hindrance and dipole-dipole interactions. imperial.ac.uk

The following table illustrates the type of data obtained from a conformational analysis study.

ConformerDihedral Angle (O=C-C=O)Relative Energy (kJ/mol)Stability Prediction
Anti-periplanar180°0.0Most Stable
Syn-periplanar5.2Less Stable
Rotational Barrier~90°12.5Transition State

Note: The values in this table are illustrative examples based on general principles of conformational analysis for similar dicarbonyl compounds.

Mechanistic Modeling of Complex Reactions Involving this compound

Beyond simple reaction barriers, computational chemistry allows for the detailed modeling of complex, multi-step reaction mechanisms. This involves identifying all intermediates and transition states along a proposed reaction pathway, providing a complete energetic and structural map of the transformation. imperial.ac.uk

For any proposed reaction mechanism, computational methods can be used to locate the geometries of all stationary points, including reactants, products, intermediates, and transition states. A key step in this process is transition state searching, which identifies the saddle point on the potential energy surface connecting two minima (e.g., a reactant and an intermediate).

Once a potential transition state structure is found, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate that moves the molecule from reactant to product. imperial.ac.uk By connecting the sequence of intermediates and transition states, the entire reaction pathway can be elucidated. For example, in a reaction with an amine, this would involve modeling the initial nucleophilic attack, potential proton transfers, and the final elimination of the chloride ion. researchgate.net

With the full reaction pathway mapped out, including the energies of all species, both the kinetic and thermodynamic aspects of the reaction can be analyzed.

Emerging Research Directions and Methodological Advances

Development of Novel Catalytic Systems for 2-Oxopropanoyl Chloride Reactions

The dual-functionality of this compound presents both a challenge and an opportunity for catalysis. Research is moving beyond traditional stoichiometric Lewis acids towards more sophisticated catalytic systems that offer greater control and sustainability.

Traditional vs. Emerging Catalytic Systems:

Historically, reactions involving acyl chlorides, such as Friedel-Crafts acylation, have relied heavily on stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.com While effective, these catalysts suffer from drawbacks including high catalyst loading, generation of corrosive waste, and incompatibility with sensitive functional groups. organic-chemistry.org

Current research focuses on several innovative areas:

Catalytic Lewis Acids: The development of Lewis acids that can be used in catalytic amounts is a significant step forward. Metal triflates, for instance, have shown promise in promoting Friedel-Crafts acylations under milder conditions. researchgate.net The goal is to identify catalysts that can efficiently activate the acyl chloride without forming a stable complex with the product, thus allowing for catalyst turnover.

Green and Heterogeneous Catalysts: To improve the environmental profile of acylation reactions, solid acid catalysts and reusable catalysts are being explored. Zeolites and metal oxides like zinc oxide (ZnO) have been investigated as recyclable catalysts for Friedel-Crafts reactions, offering advantages in terms of simplified product purification and waste reduction. organic-chemistry.orgresearchgate.net

Organocatalysis: A particularly promising frontier is the use of small organic molecules as catalysts. wikipedia.org Chiral organocatalysts, such as those derived from amino acids (e.g., proline) or Cinchona alkaloids, can facilitate enantioselective acyl transfer reactions. nih.govnih.govresearchgate.net For this compound, this could enable the selective acylation of one enantiomer of a racemic alcohol or the desymmetrization of a meso-diol, providing direct access to chiral α-keto esters. N-heterocyclic carbenes (NHCs) are also being explored for their ability to activate acyl chlorides for various transformations. nih.gov

Table 1: Comparison of Catalytic Systems for Acyl Chloride Reactions
Catalyst TypeExamplesAdvantagesDisadvantagesRelevance to this compound
Stoichiometric Lewis AcidsAlCl₃, FeCl₃High reactivity, well-establishedHigh waste, harsh conditions, poor functional group toleranceTraditional method for Friedel-Crafts type reactions.
Catalytic Lewis AcidsMetal Triflates (e.g., Bi(OTf)₃)Lower catalyst loading, milder conditionsCan be expensive, moisture sensitiveEnables cleaner acylation of sensitive substrates.
Heterogeneous CatalystsZeolites, ZnORecyclable, simplified workupCan have lower activity, potential for leachingOffers a "greener" approach to large-scale synthesis.
OrganocatalystsProline derivatives, DMAP, NHCsMetal-free, potential for asymmetry, mild conditionsMay require higher catalyst loading than metal catalystsEnables chemo- and enantioselective functionalization. wikipedia.orgnih.gov

Integration into Flow Chemistry and Continuous Synthesis Platforms

The high reactivity of this compound, which makes it a powerful synthetic tool, also poses challenges for batch processing, particularly on a large scale. Issues with heat management, control over reaction times, and the handling of a reactive intermediate can lead to side reactions and reduced yields. Flow chemistry and continuous synthesis platforms offer elegant solutions to these problems. durham.ac.ukresearchgate.netnih.gov

Advantages of Flow Synthesis for Reactive Intermediates:

Enhanced Safety: Microreactors operate with very small reaction volumes at any given time, drastically reducing the risks associated with exothermic reactions or the handling of unstable compounds. stolichem.com This "make-and-use" approach, where the reactive species is generated and immediately consumed in a subsequent step, avoids the hazardous accumulation of this compound. durham.ac.uk

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat exchange. researchgate.net This enables precise temperature control, minimizing the formation of thermal degradation products and improving selectivity. Rapid mixing ensures homogeneous reaction conditions, which is often difficult to achieve in large batch reactors.

Precise Reaction Control: In a flow system, the reaction time (residence time) is precisely controlled by the reactor volume and the flow rate of the reagents. mt.com This allows for the optimization of reactions involving transient intermediates, potentially capturing kinetic products that are inaccessible in batch processes.

Scalability: Scaling up a flow process is often simpler and more reliable than for a batch reaction. Instead of designing larger, more complex reactors, production can be increased by running the system for a longer duration or by "numbering-up" – running multiple reactors in parallel. stolichem.com This avoids the redevelopment challenges often associated with moving from lab-scale batch to industrial production. durham.ac.uknih.gov

The synthesis of this compound from pyruvic acid and a chlorinating agent like oxalyl chloride or thionyl chloride, followed by its immediate reaction with a nucleophile, is an ideal candidate for a telescoped continuous flow process. This integration minimizes handling, improves safety, and can lead to higher purity products in a more efficient and reproducible manner. nih.govugent.be

Table 2: Batch Processing vs. Continuous Flow for this compound Reactions
ParameterBatch ProcessingContinuous Flow Synthesis
SafetyHigher risk due to large volumes of reactive material.Intrinsically safer due to small reactor volumes and in-situ generation/consumption. stolichem.com
Heat TransferOften inefficient, leading to temperature gradients and side reactions.Excellent heat transfer allows for precise temperature control. researchgate.net
MixingCan be slow and non-uniform, especially on a large scale.Rapid and efficient mixing leads to high reproducibility.
Reaction ControlTime is controlled by addition rates and quenching; less precise.Residence time is precisely controlled by flow rate and reactor volume. mt.com
ScalabilityOften requires significant process redevelopment.More straightforward by extending run time or parallelization ("numbering-up"). durham.ac.uk

Chemo- and Regioselective Functionalization Strategies

A key challenge in utilizing this compound is controlling its reactivity. The molecule contains two distinct electrophilic centers: the highly reactive acyl chloride carbonyl and the less reactive ketone carbonyl. Achieving selective reaction at one site while leaving the other untouched is crucial for its application in complex molecule synthesis.

Chemoselectivity: This refers to the preferential reaction of a reagent with one of two or more different functional groups.

Reaction at the Acyl Chloride: The acyl chloride is significantly more electrophilic than the ketone. Therefore, most nucleophiles (e.g., alcohols, amines, organometallics) will react preferentially at this position under standard conditions to form α-keto esters, amides, and ketones, respectively. Palladium-catalyzed, mechanochemical Suzuki-Miyaura cross-coupling reactions, for instance, show excellent chemoselectivity for the C(acyl)-Cl bond, leaving other electrophilic groups untouched. nsf.gov

Reaction at the Ketone: To achieve reaction at the ketone carbonyl, two main strategies can be employed. The first is to use a reagent that is specifically reactive towards ketones but not acyl chlorides, which is rare. A more common and robust approach is to use a protecting group strategy . The more reactive acyl chloride can first be converted into a less reactive functional group, such as an ester. Subsequently, the ketone can be functionalized, for example, through a Wittig reaction or addition of an organometallic reagent. Alternatively, the ketone itself can be protected, typically as an acetal, which is stable to many reagents that react with acyl chlorides. jove.comjove.compressbooks.pubchemistrysteps.com After the desired transformation at the acyl chloride position, the ketone can be regenerated by deprotection. jove.com

Regioselectivity: This term applies when a reaction can occur at different positions on the same functional group or within a molecule, leading to structural isomers. In the context of this compound reacting with a multifunctional nucleophile, regioselectivity becomes critical. For example, in the acylation of a substrate containing both an alcohol and a thiol, a catalyst might be used to direct the pyruvoyl group selectively to one of these nucleophilic sites over the other, overriding the intrinsic reactivity of the substrate. nih.govscispace.com

Table 3: Strategies for Selective Functionalization of this compound
Target SiteStrategyReagents/ConditionsOutcome
Acyl Chloride Carbonyl (Chemoselective)Exploit inherent reactivityAlcohols, amines, organocupratesForms α-keto esters, amides, or diketones, leaving the ketone intact.
Ketone Carbonyl (Chemoselective)Protecting group strategy1. Convert acyl chloride to ester. 2. React ketone (e.g., Grignard). 3. Deprotection (if needed).Allows for selective modification of the ketone position. jove.commasterorganicchemistry.com
Specific site on a multifunctional substrate (Regioselective)Catalyst controlChiral organocatalysts or transition metal complexesAcylation occurs at a specific nucleophilic site (e.g., primary vs. secondary alcohol). nih.govscispace.com

Exploration of this compound in Supramolecular Chemistry and Self-Assembly Processes

While the covalent chemistry of this compound is well-established, its potential role as a building block (or "synthon") in supramolecular chemistry is an emerging area of interest. Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding, π-π stacking, and metal coordination.

The pyruvoyl group (CH₃COCO-), once incorporated into a larger molecule, possesses features that make it attractive for designing self-assembling systems:

Hydrogen Bond Acceptors: Both the ketone and the ester/amide carbonyl oxygens can act as hydrogen bond acceptors, enabling the formation of predictable, directional interactions with hydrogen bond donors.

Coordination Sites: The adjacent carbonyl groups can act as a bidentate ligand, chelating to metal ions. This could be exploited to build metallo-supramolecular architectures like cages, grids, or polymers.

A particularly exciting avenue is the use of the pyruvoyl moiety in dynamic covalent chemistry (DCC) . nih.gov Reactions like imine or hydrazone formation are reversible, allowing for "error-checking" and self-correction during an assembly process. A molecule containing a pyruvoyl group could be designed to react with amines to form complex, thermodynamically favored structures like macrocycles, catenanes, or molecular knots. The reactivity of the original acyl chloride provides the means to install this versatile functional group into the desired molecular components for such assemblies.

Application in the Synthesis of Isotopically Labeled Compounds for Mechanistic Probes

Understanding the precise pathway by which a chemical reaction occurs is fundamental to optimizing its conditions and expanding its scope. Isotopic labeling is a powerful tool for elucidating these reaction mechanisms. nih.gov By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹²C with ¹³C, or ¹⁶O with ¹⁸O), the fate of that atom can be tracked throughout the reaction using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

The synthesis of isotopically labeled this compound, for example, starting from labeled pyruvic acid, opens up numerous possibilities for mechanistic studies. labpartnering.orgnih.gov

¹³C-Labeling: Synthesizing this compound with a ¹³C label at either the acyl chloride carbonyl (C1) or the ketone carbonyl (C2) would allow chemists to distinguish between these two sites. d-nb.infochemrxiv.orgchemrxiv.org For instance, in a complex rearrangement or fragmentation reaction, one could determine which carbon atom is lost or migrates. In a Friedel-Crafts acylation, ¹³C NMR could be used to follow the formation of the key acylium ion intermediate and its subsequent reaction with an aromatic ring.

¹⁸O-Labeling: Labeling one of the carbonyl oxygens with ¹⁸O could be used to study acyl transfer reactions. By analyzing the distribution of the ¹⁸O label in the products and byproducts, one can gain insight into the formation and breakdown of tetrahedral intermediates, which are central to the mechanism of nucleophilic acyl substitution. cognitoedu.org

These labeling studies provide unambiguous evidence that helps to confirm or refute proposed reaction pathways, leading to a deeper understanding of the fundamental reactivity of this important chemical compound. researchgate.net

Q & A

Q. What are the most reliable synthetic routes for preparing 2-oxopropanoyl chloride, and how do reaction conditions influence yield?

this compound is typically synthesized via the reaction of pyruvic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction leverages SOCl₂'s dual role as a chlorinating and dehydrating agent to convert the carboxylic acid group into an acyl chloride. Key parameters affecting yield include:

  • Temperature : Prolonged reflux (~70–80°C) ensures complete conversion.
  • Solvent : Anhydrous conditions (e.g., dry dichloromethane) prevent hydrolysis of the acyl chloride.
  • Stoichiometry : A 1:2 molar ratio of pyruvic acid to SOCl₂ is optimal .
    Post-synthesis, distillation under reduced pressure purifies the product. Impurities like residual SOCl₂ or HCl must be removed to avoid side reactions in downstream applications.

Q. What are the primary applications of this compound in modifying biomolecules?

This compound is widely used to acylate nucleophilic groups (e.g., amines, alcohols) in biomolecules:

  • Protein modification : Reacts with lysine residues to form stable amide bonds, enabling structural studies or functional tagging .
  • Peptide synthesis : Acts as an acylating agent in solid-phase synthesis to introduce carbonyl groups.
  • Crosslinking studies : Facilitates covalent attachment of ligands to receptors for binding affinity assays.
    Reactions are typically performed in anhydrous solvents (e.g., DCM) at 0–25°C to balance reactivity and stability .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Due to its high reactivity and corrosivity:

  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during reactions.
  • Protective gear : Acid-resistant gloves (e.g., nitrile) and safety goggles are mandatory.
  • Storage : Keep in sealed, moisture-free containers under inert gas (N₂/Ar) to prevent hydrolysis.
    Post-exposure protocols include immediate rinsing with water and medical evaluation for respiratory or dermal irritation .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity compared to other acyl chlorides?

The α-keto group adjacent to the acyl chloride enhances electrophilicity at the carbonyl carbon due to:

  • Electron-withdrawing effects : The keto group polarizes the carbonyl, increasing susceptibility to nucleophilic attack.
  • Leaving group stability : The chloride ion stabilizes the transition state during substitution.
    Compared to acetyl chloride (no α-substituent) or benzoyl chloride (aromatic stabilization), this compound exhibits faster reaction kinetics in nucleophilic acyl substitutions but is more prone to hydrolysis, necessitating strict anhydrous conditions .

Q. What strategies optimize the use of this compound in multi-step syntheses with sensitive substrates?

To mitigate undesired side reactions (e.g., over-acylation or hydrolysis):

  • Temperature control : Slow addition of the reagent at 0°C minimizes exothermic side reactions.
  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyls with silyl ethers) before acylation.
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate reactions, reducing exposure time.
    For example, in synthesizing DEOPA analogs, triethylamine (TEA) is added to scavenge HCl, preventing protonation of amine nucleophiles .

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated syntheses?

Discrepancies often arise from:

  • Purity of starting materials : Trace moisture in pyruvic acid or solvents reduces yield. Validate purity via NMR or Karl Fischer titration.
  • Workup procedures : Incomplete removal of SOCl₂ or HCl can lead to side reactions during purification.
  • Scaling effects : Lab-scale reactions (≤10 mmol) may not translate linearly to larger batches due to heat dissipation inefficiencies.
    Systematic replication under controlled conditions (e.g., standardized solvent drying protocols) and detailed reporting of experimental parameters are essential for reproducibility .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • FT-IR : Confirm acyl chloride presence via C=O stretch at ~1800 cm⁻¹ and C-Cl at ~600 cm⁻¹.
  • ¹H/¹³C NMR : Identify α-keto groups (δ ~200–210 ppm for carbonyl carbon in ¹³C NMR).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (m/z 106.51 for [M]⁺).
    For derivatives (e.g., amides), LC-MS or HPLC with UV detection (λ = 210–254 nm) monitors conversion and purity .

Methodological Guidelines

  • Experimental design : Always include control reactions (e.g., omitting this compound) to distinguish desired products from side reactions.
  • Data documentation : Record exact reaction times, temperatures, and solvent batches to troubleshoot variability.
  • Safety compliance : Adhere to OSHA and ECHA guidelines for hazardous chemical handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.